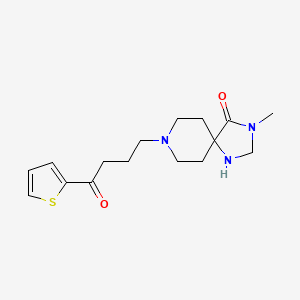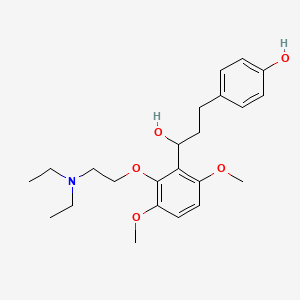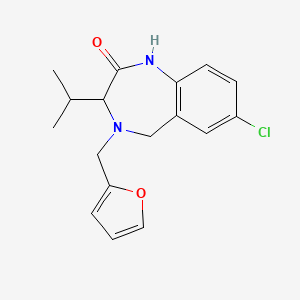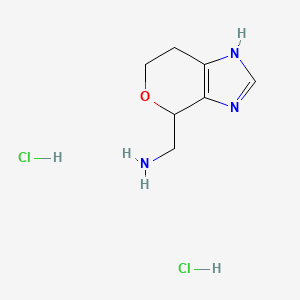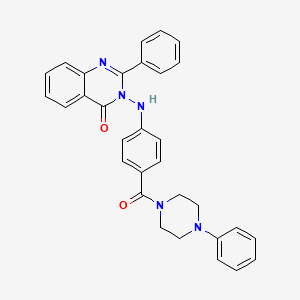
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- is a complex organic compound with a unique structure that combines elements of piperazine, quinazoline, and benzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-2-phenyl-3(4H)-quinazolinone with 4-aminobenzoyl chloride, followed by the reaction with piperazine and phenyl groups under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is typically heated to a specific temperature to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazoline moiety to its corresponding dihydroquinazoline form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, dihydroquinazoline compounds, and functionalized benzoyl-piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- involves its interaction with specific molecular targets. The quinazoline moiety is known to bind to certain enzymes or receptors, inhibiting their activity. This binding can disrupt cellular pathways, leading to the desired therapeutic effects. The piperazine and benzoyl groups may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)
- Piperazine, 1-methyl-4-(1-oxo-3-(4-oxo-2-phenyl-3(4H)quinazolinyl)propyl)
- Piperidine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)
Uniqueness
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
131604-13-2 |
|---|---|
Molekularformel |
C31H27N5O2 |
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
2-phenyl-3-[4-(4-phenylpiperazine-1-carbonyl)anilino]quinazolin-4-one |
InChI |
InChI=1S/C31H27N5O2/c37-30(35-21-19-34(20-22-35)26-11-5-2-6-12-26)24-15-17-25(18-16-24)33-36-29(23-9-3-1-4-10-23)32-28-14-8-7-13-27(28)31(36)38/h1-18,33H,19-22H2 |
InChI-Schlüssel |
KJCGAWHUDKXEPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NN4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



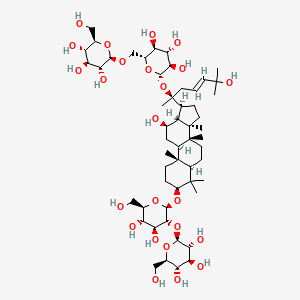
![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
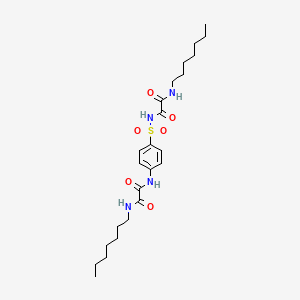
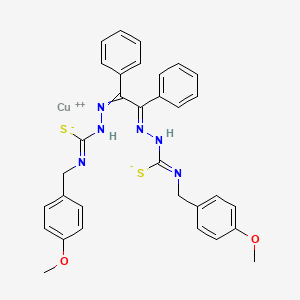
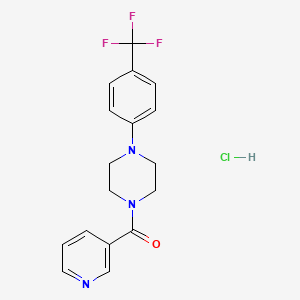
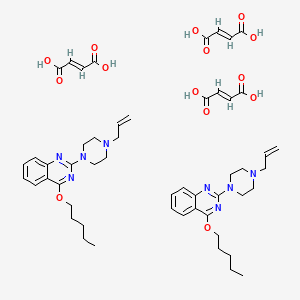
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
